molecular formula C18H14N2O7 B3735412 benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate CAS No. 5488-97-1

benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate

Cat. No. B3735412
CAS RN: 5488-97-1
M. Wt: 370.3 g/mol
InChI Key: MSHXDLBXDSKNCJ-UHFFFAOYSA-N
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Description

Benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is used for various applications, including drug development and biochemical research.

Mechanism Of Action

The mechanism of action of benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate is not fully understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of the compound is thought to inhibit the activity of certain enzymes, which may be involved in the development of tumors or inflammation.

Biochemical And Physiological Effects

Benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In vivo studies have shown that the compound can reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a useful building block for drug development and biochemical research. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the research on benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate. One direction is to further investigate the mechanism of action of the compound, which may lead to the development of more effective drugs for the treatment of tumors and inflammatory diseases. Another direction is to explore the potential of the compound as a substrate in biochemical research, such as in the study of enzyme kinetics and protein-ligand interactions. Additionally, further studies are needed to determine the safety and toxicity of the compound in vivo.
Conclusion:
Benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate is a synthetic compound that has various scientific research applications. It is used as a building block in drug development and as a substrate in biochemical research. The compound has been shown to inhibit the activity of certain enzymes, which may be involved in the development of tumors or inflammation. However, the mechanism of action of the compound is not fully understood, which makes it difficult to predict its effects in vivo. There are several future directions for the research on benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate, including further investigation of its mechanism of action and exploration of its potential as a substrate in biochemical research.

Scientific Research Applications

Benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate has various scientific research applications. It is used as a building block in drug development, such as in the synthesis of anti-tumor agents and anti-inflammatory drugs. It is also used as a substrate in biochemical research, such as in the study of enzyme kinetics and protein-ligand interactions.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O7/c21-15-6-7-16(22)20(15)27-17(23)13-8-14(10-19-9-13)26-18(24)25-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHXDLBXDSKNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)OC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362099
Record name (2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate

CAS RN

5488-97-1
Record name (2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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